2-Ethylfenchol

Description

The exact mass of the compound 2-Ethyl-1,3,3-trimethyl-2-norbornanol is 182.167065321 g/mol and the complexity rating of the compound is 233. The solubility of this chemical has been described as soluble in alcohol, propylene glycol, most fixed oils; insoluble in water. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c1-5-12(13)10(2,3)9-6-7-11(12,4)8-9/h9,13H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIPCKEJKGCXRGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(C2CCC1(C2)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301014528 | |

| Record name | 2-Ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301014528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid with a sharp, camphoraceous odour | |

| Record name | 2-Ethyl-1,3,3-trimethyl-2-norbornanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/674/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in alcohol, propylene glycol, most fixed oils; insoluble in water | |

| Record name | 2-Ethyl-1,3,3-trimethyl-2-norbornanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/674/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.946-0.967 | |

| Record name | 2-Ethyl-1,3,3-trimethyl-2-norbornanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/674/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

18368-91-7, 67952-68-5, 137255-07-3 | |

| Record name | 2-Ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18368-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl fenchol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018368917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo(2.2.1)heptan-2-ol, ethyl-1,3,3-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067952685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[2.2.1]heptan-2-ol, 2-ethyl-1,3,3-trimethyl-, (1R,2R,4S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bicyclo[2.2.1]heptan-2-ol, 2-ethyl-1,3,3-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bicyclo[2.2.1]heptan-2-ol, ethyl-1,3,3-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301014528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL FENCHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OH8YI97N62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Ethyl-1,3,3-trimethyl-2-norbornanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032279 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Ethylfenchol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-Ethylfenchol, a tertiary alcohol known for its characteristic earthy and camphoraceous aroma. The document details its physicochemical properties, provides hypothetical yet detailed experimental protocols for its synthesis and characterization, and includes visualizations of its chemical structure and analytical workflow. This guide is intended to serve as a valuable resource for professionals in the fields of chemistry, fragrance science, and drug development who require a thorough understanding of this compound.

Chemical Identity and Properties

This compound, also known as 2-ethyl-1,3,3-trimethyl-2-norbornanol, is a synthetic fragrance and flavor ingredient.[1][2] It is a derivative of fenchol, a bicyclic monoterpenoid. The presence of an ethyl group at the C2 position and a hydroxyl group makes it a tertiary alcohol.[3]

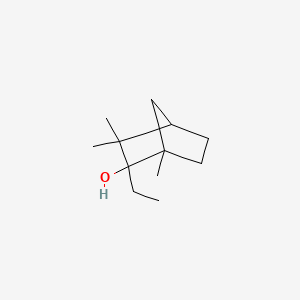

Chemical Structure

The molecular structure of this compound is characterized by a bicyclo[2.2.1]heptane (norbornane) skeleton. The key structural features include an ethyl group and a hydroxyl group attached to the same carbon atom (C2), and three methyl groups at positions C1 and C3.

Caption: 2D representation of the this compound chemical structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its application in various formulations and for predicting its behavior in different chemical environments.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₂O | [1][4] |

| Molecular Weight | 182.30 g/mol | [3][4] |

| CAS Number | 18368-91-7 | [1][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Earthy, camphoraceous, with woody and pine notes | [4][5] |

| Boiling Point | 105 °C @ 15 mmHg; 232 °C @ 760 mmHg | [1][3] |

| Density | 0.956 g/mL at 25 °C | [3] |

| Refractive Index | 1.482 @ 20 °C | [3] |

| Flash Point | 88 °C (190.4 °F) - closed cup | [3][4] |

| Solubility | Soluble in alcohol and fixed oils; insoluble in water. | [1] |

| logP (o/w) | 3.440 (estimated) | [1] |

| SMILES | CCC1(O)C(C)(C)[C@@H]2CC[C@@]1(C)C2 | [3] |

| InChI | 1S/C12H22O/c1-5-12(13)10(2,3)9-6-7-11(12,4)8-9/h9,13H,5-8H2,1-4H3/t9-,11+,12?/m1/s1 | [3] |

Experimental Protocols

This section outlines representative experimental protocols for the synthesis and characterization of this compound. These protocols are based on standard organic chemistry methodologies and information available for related compounds.

Synthesis of this compound via Grignard Reaction

A common and effective method for the synthesis of tertiary alcohols like this compound is the Grignard reaction, involving the addition of an organomagnesium halide to a ketone. In this case, fenchone (B1672492) serves as the ketone precursor and ethylmagnesium bromide as the Grignard reagent.

| Step | Procedure |

| 1. Preparation of Grignard Reagent | In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Suspend the magnesium in anhydrous diethyl ether under a nitrogen atmosphere. Add a solution of ethyl bromide in anhydrous diethyl ether dropwise to the stirred suspension. The reaction is initiated, and the mixture is refluxed to ensure the complete formation of ethylmagnesium bromide. |

| 2. Reaction with Fenchone | Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of fenchone in anhydrous diethyl ether dropwise from the dropping funnel over a period of 30 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. |

| 3. Quenching and Workup | Cool the reaction mixture again in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. |

| 4. Purification | Filter the dried organic solution and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound. |

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

| Technique | Methodology |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Sample Preparation: Dilute a small amount of the purified product in a suitable solvent (e.g., hexane (B92381) or ethanol). Instrumentation: Use a GC system equipped with a mass spectrometer detector and a suitable capillary column (e.g., HP-5MS). GC Conditions: Set the injector temperature to 250 °C. Use a temperature program for the oven, for example, starting at 60 °C and ramping up to 240 °C at a rate of 3 °C/min. MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-400. Data Analysis: Identify the this compound peak based on its retention time and compare the obtained mass spectrum with reference spectra. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer. Data Analysis: Analyze the chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum to confirm the presence of ethyl and methyl groups and the overall proton environment. Analyze the chemical shifts in the ¹³C NMR spectrum to identify all 12 carbon atoms in the molecule, including the quaternary carbon bearing the hydroxyl group. |

| Infrared (IR) Spectroscopy | Sample Preparation: Place a drop of the neat liquid sample between two NaCl or KBr plates. Instrumentation: Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. Data Analysis: Identify the characteristic absorption bands. A broad band in the region of 3600-3200 cm⁻¹ indicates the O-H stretching of the alcohol. Strong C-H stretching bands will be observed around 2950-2850 cm⁻¹. The C-O stretching band is expected in the 1200-1000 cm⁻¹ region. |

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Characterization Workflow

The logical flow for the characterization of the synthesized this compound is depicted below.

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, and proposed methodologies for the synthesis and characterization of this compound. The compiled data and protocols offer a solid foundation for researchers and professionals working with this compound. The provided visualizations aim to simplify the understanding of its structure and the workflows involved in its preparation and analysis.

References

- 1. Synthesis of 2-Acylphenol and Flavene Derivatives from the Ruthenium-Catalyzed Oxidative C–H Acylation of Phenols with Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Ethylphenol(90-00-6) IR Spectrum [chemicalbook.com]

- 3. 2-Ethylphenol(90-00-6) 1H NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Phenol, 2-ethyl- [webbook.nist.gov]

An In-depth Technical Guide to 2-Ethylfenchol (CAS 18368-91-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylfenchol, with the CAS registry number 18368-91-7, is a synthetic bicyclic monoterpenoid alcohol. Primarily utilized as a fragrance and flavoring agent, it imparts a characteristic earthy, camphoraceous, and woody aroma. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical methodologies, and safety data for this compound. While its primary application lies within the flavor and fragrance industry, this document compiles the available technical data to inform researchers, scientists, and drug development professionals who may encounter this molecule. All quantitative data are summarized in structured tables, and a proposed analytical workflow is visualized.

Physicochemical Properties

This compound is a colorless to pale yellow liquid.[1] Its key physical and chemical properties are summarized in the tables below, compiled from various supplier and regulatory sources.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₂O | [2][3] |

| Molecular Weight | 182.30 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 105 °C @ 15 mmHg | [2][3] |

| Density | 0.956 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.482 | [2] |

| Flash Point | 88 °C (closed cup) | [2] |

| Optical Activity | [α]20/D -12°, c = 1.5 in ethanol (B145695) | [2] |

| Solubility | Soluble in alcohol and fixed oils; insoluble in water. | [3] |

Table 2: Organoleptic Properties

| Property | Description | Reference(s) |

| Odor Profile | Earthy, camphoraceous, woody, with patchouli and oakmoss undertones. | [1] |

| Flavor Profile | Earthy, with notes described as root vegetable-like. | [1] |

Synthesis and Manufacturing

While specific industrial synthesis protocols for this compound are proprietary, a plausible and common method for its preparation involves the Grignard reaction. This well-established method in organic chemistry is suitable for the formation of tertiary alcohols from ketones.

Experimental Protocol: Proposed Synthesis via Grignard Reaction

Objective: To synthesize this compound by the reaction of fenchone (B1672492) with ethylmagnesium bromide.

Materials:

-

Fenchone (CAS 1195-79-5)

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed, forming ethylmagnesium bromide.

-

Reaction with Fenchone: The Grignard reagent solution is cooled in an ice bath. A solution of fenchone in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation.

Caption: Proposed synthesis workflow for this compound.

Analytical Methods

The purity and identity of this compound are typically determined using gas chromatography coupled with mass spectrometry (GC-MS). Spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are used for structural elucidation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To determine the purity of a this compound sample and identify any impurities.

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector.

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

Procedure:

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable solvent, such as ethanol or hexane.

-

Injection: 1 µL of the prepared sample is injected into the GC inlet.

-

GC Separation: The components of the sample are separated on the capillary column using a temperature program. A typical program might start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes. Helium is used as the carrier gas.

-

MS Detection: As components elute from the GC column, they are ionized (typically by electron impact) and their mass-to-charge ratio is detected.

-

Data Analysis: The resulting chromatogram is analyzed to determine the retention time and relative peak area of this compound, which corresponds to its purity. The mass spectrum of the main peak is compared to a reference library for identity confirmation.

Safety and Toxicology

The safety of this compound as a fragrance ingredient has been assessed by the Research Institute for Fragrance Materials (RIFM).[4] A summary of the toxicological endpoints is presented below. For a comprehensive understanding, consulting the full RIFM safety assessment is recommended.

Table 3: Summary of Toxicological Endpoints

| Endpoint | Result/Conclusion | Reference(s) |

| Genotoxicity | Not found to be genotoxic. | [5] |

| Repeated Dose Toxicity | Exposure is below the Threshold of Toxicological Concern (TTC) for a Cramer Class II material. | [5] |

| Reproductive Toxicity | Exposure is below the TTC. | [5] |

| Skin Sensitization | Not a concern under declared use levels. | [6] |

| Phototoxicity/Photoallergenicity | Not expected to be phototoxic or photoallergenic. | [6] |

| Local Respiratory Toxicity | Exposure is below the TTC. | [5] |

The following diagram illustrates a logical workflow for the safety assessment of a fragrance ingredient like this compound, based on the RIFM evaluation process.

Caption: Logical workflow for fragrance ingredient safety assessment.

Conclusion

This compound (CAS 18368-91-7) is a well-characterized synthetic fragrance and flavoring agent with a distinct earthy and woody aroma. Its physicochemical properties are well-documented, and standard analytical methods such as GC-MS are employed for its quality control. While detailed, publicly available experimental protocols for its synthesis and property determination are scarce, established chemical principles allow for the outlining of plausible methodologies. The toxicological profile, as assessed by RIFM, indicates a low level of concern for its current applications in the flavor and fragrance industry. There is currently no evidence to suggest pharmacological activity or applications in drug development. This guide serves as a consolidated technical resource for professionals requiring information on this specific molecule.

References

- 1. 2-ethyl fenchol, 18368-91-7 [thegoodscentscompany.com]

- 2. 2-乙基小茴香醇 ≥97%, FCC, FG | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 18368-91-7 [chemicalbook.com]

- 4. RIFM fragrance ingredient safety assessment, 2-ethyl-1,3,3-trimethyl-2-norbornanol, CAS Registry Number 18368-91-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

The Enigmatic Presence of 2-Ethylfenchol in the World of Essential Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current scientific understanding of the natural occurrence of 2-Ethylfenchol, a bicyclic monoterpenoid, in essential oils. While its presence has been confirmed in at least one plant species, quantitative data and a complete biosynthetic pathway remain subjects for future research. This document provides a comprehensive overview of its known natural source, detailed experimental protocols for its extraction and identification, and a conceptual framework for its potential biosynthesis.

Natural Occurrence of this compound

To date, the confirmed natural occurrence of this compound in the plant kingdom is limited. The available data is summarized in the table below. It is important to note that while its presence has been identified, peer-reviewed literature providing specific concentrations in essential oils is not yet available.

| Plant Species | Plant Part | Analytical Method | Reference |

| Etlingera elatior | Rhizome | Gas Chromatography-Mass Spectrometry (GC-MS) | [1] |

Experimental Protocols: From Plant to Identification

The extraction and identification of this compound from plant material involve a series of standard yet critical laboratory procedures. The following sections detail the methodologies typically employed for the isolation and analysis of such terpenoid compounds from essential oils.

Extraction of Essential Oil: Hydrodistillation

A common and effective method for extracting essential oils from plant material is hydrodistillation.

Principle: This technique relies on the principle of co-distillation of volatile compounds with water. Steam passes through the plant material, causing the volatile components to evaporate. The mixture of steam and volatile compounds is then condensed, and the essential oil, being immiscible with water, is separated.

Apparatus:

-

Clevenger-type apparatus

-

Round-bottom flask

-

Heating mantle

-

Condenser

-

Collection vessel

Procedure:

-

Sample Preparation: Fresh or dried plant material (e.g., rhizomes of Etlingera elatior) is ground or chopped to increase the surface area for efficient extraction.

-

Distillation: The prepared plant material is placed in the round-bottom flask with a sufficient amount of distilled water. The flask is heated, and the resulting steam passes through the plant material, carrying the volatile essential oil components.

-

Condensation: The vapor mixture travels into the condenser, where it is cooled and condenses back into a liquid.

-

Separation: The condensed liquid, a mixture of water and essential oil, is collected. Due to their different densities and immiscibility, the essential oil forms a separate layer, which can be collected.

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

Identification and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds like this compound in complex mixtures such as essential oils.

Principle: The essential oil sample is vaporized and injected into a gas chromatograph, where components are separated based on their boiling points and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification. Quantification can be achieved by comparing the peak area of the analyte to that of a known concentration of a standard.

Typical GC-MS Parameters:

| Parameter | Typical Value |

| Gas Chromatograph | |

| Column | HP-5MS (or equivalent) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | Initial 60°C, ramp to 240°C at 3°C/min, hold for 10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | 40-500 amu |

| Ion Source Temperature | 230 °C |

Compound Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with those of an authentic standard of this compound and with mass spectral libraries (e.g., NIST, Wiley).

Visualizing the Workflow and Biosynthesis

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for this compound analysis and a conceptual representation of its potential biosynthetic origin.

Conceptual Biosynthetic Pathway

The precise biosynthetic pathway of this compound has not yet been elucidated. However, as a monoterpenoid, it is expected to originate from the general terpenoid biosynthesis pathway. Monoterpenoids are synthesized from geranyl pyrophosphate (GPP), which is formed from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The cyclization of GPP, catalyzed by specific terpene synthases, leads to the formation of the basic fenchane (B1212791) skeleton, which would then undergo further enzymatic modifications to yield this compound.

Future Outlook

The confirmed presence of this compound in Etlingera elatior opens avenues for further research. Future studies should focus on:

-

Quantitative Analysis: Determining the precise concentration of this compound in the essential oil of Etlingera elatior and screening other plant species for its presence.

-

Biosynthetic Pathway Elucidation: Identifying the specific enzymes and genes involved in the biosynthesis of this compound. This would involve transcriptomic and genomic analyses of Etlingera elatior.

-

Pharmacological Evaluation: Investigating the potential biological activities of this compound, which could be of interest for drug development.

This guide provides a foundational understanding of this compound's natural occurrence and the methodologies for its study. As research progresses, a more complete picture of this intriguing monoterpenoid will undoubtedly emerge.

References

physical and chemical characteristics of 2-Ethylfenchol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylfenchol, also known as 2-ethyl-1,3,3-trimethyl-2-norbornanol, is a bicyclic monoterpenoid alcohol.[1][2] As a member of the terpene family, it shares structural similarities with well-known compounds like camphor (B46023) and fenchol, which are recognized for their distinct aromas and have been investigated for various biological activities. This technical guide provides a detailed overview of the known physical and chemical characteristics of this compound, along with generalized experimental protocols for its synthesis, purification, and analysis. While specific biological data for this compound is limited, this document also explores the broader biological context of related bicyclic monoterpenoids to offer insights into its potential pharmacological relevance.

Physical and Chemical Characteristics

The physical and chemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, formulation, and analysis in a research and development setting.

| Property | Value | Reference |

| CAS Number | 18368-91-7 | [1] |

| Molecular Formula | C₁₂H₂₂O | [1] |

| Molecular Weight | 182.30 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | 105 °C at 15 mmHg | [3] |

| Density | 0.956 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.482 | [3] |

| Flash Point | 88 °C (190.4 °F) - closed cup | [3] |

| Solubility | Soluble in alcohol and fixed oils. Insoluble in water. | - |

| Organoleptic Profile | Earthy, camphor-like odor | - |

Experimental Protocols

Synthesis: Grignard Reaction

A common and effective method for the synthesis of tertiary alcohols such as this compound is the Grignard reaction. This involves the reaction of a ketone with a Grignard reagent. In this case, fenchone (B1672492) would serve as the ketone precursor and an ethyl Grignard reagent, such as ethylmagnesium bromide, would provide the ethyl group.

Reaction: Fenchone + Ethylmagnesium Bromide → this compound

Detailed Methodology:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. Anhydrous diethyl ether is added to cover the magnesium. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, often with a crystal of iodine, and the mixture is refluxed until the magnesium is consumed.[4][5][6]

-

Reaction with Fenchone: The Grignard reagent solution is cooled in an ice bath. A solution of fenchone in anhydrous diethyl ether is added dropwise with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.[4][5]

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.[4][5]

Purification

The crude this compound can be purified using standard laboratory techniques such as distillation or column chromatography.

1. Distillation:

Given that this compound is a liquid with a defined boiling point, fractional distillation under reduced pressure is a suitable method for purification, especially for larger quantities.[7][8][9]

Methodology:

-

The crude product is placed in a round-bottom flask with a few boiling chips.

-

The flask is connected to a fractional distillation apparatus.

-

The system is evacuated to the desired pressure (e.g., 15 mmHg).

-

The flask is heated gently, and the fraction distilling at or near the boiling point of this compound (105 °C at 15 mmHg) is collected.[3]

2. Column Chromatography:

For smaller-scale purification or to separate impurities with similar boiling points, silica (B1680970) gel column chromatography can be employed.

Methodology:

-

A slurry of silica gel in a non-polar solvent (e.g., hexane) is packed into a chromatography column.

-

The crude this compound is dissolved in a minimal amount of the eluent and loaded onto the column.

-

The column is eluted with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane).

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

The solvent is removed from the combined pure fractions to yield purified this compound.[7]

Analytical Methods

The identity and purity of the synthesized this compound can be confirmed using a variety of analytical techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being a particularly powerful tool for volatile compounds like terpenes.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS provides both qualitative and quantitative information about the sample. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each component, which can be used for identification.[10][11][12][13][14][15][16][17][18]

Illustrative GC-MS Parameters:

-

Gas Chromatograph: Agilent 7890B or equivalent.[10]

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

-

Mass Spectrometer: Agilent 5977A or equivalent.[10]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Identification: Comparison of the obtained mass spectrum with a reference library (e.g., NIST).

Spectral Characteristics (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), multiple singlets for the methyl groups, and complex multiplets for the bicyclic ring protons. The chemical shifts of the protons on the carbon bearing the hydroxyl group would be informative.[19][20][21][22]

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the 12 carbons in the molecule. The carbon attached to the hydroxyl group would appear in the downfield region typical for tertiary alcohols.

Infrared (IR) Spectroscopy:

As a tertiary alcohol, the IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:[23][24][25][26][27]

-

O-H Stretch: A broad and strong absorption band in the region of 3600-3200 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.

-

C-H Stretch: Strong absorptions just below 3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the alkyl groups and the bicyclic system.

-

C-O Stretch: A strong absorption band in the region of 1200-1100 cm⁻¹, indicative of a tertiary alcohol.

Mass Spectrometry (MS):

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 182. The fragmentation pattern would likely involve the loss of a water molecule (M-18), an ethyl group (M-29), and other characteristic fragmentations of the bicyclic terpene skeleton.[14][17][18][28]

Biological Activity Context

Direct studies on the biological activity of this compound are currently lacking in the scientific literature. However, its structural similarity to other bicyclic monoterpenoids, such as camphor and borneol, suggests that it may possess some related biological properties. This class of compounds has been reported to exhibit a range of activities, including:[3][5][6][23][24][29][30]

-

Antimicrobial and Antifungal Effects: Many terpenes and their derivatives have demonstrated efficacy against various bacteria and fungi.

-

Anti-inflammatory Activity: Some bicyclic monoterpenes have been shown to modulate inflammatory pathways.

-

Analgesic Effects: Camphor, for instance, is a well-known topical analgesic.

-

Modulation of Ion Channels: Some terpenoids have been found to interact with and modulate the activity of ion channels, such as the Transient Receptor Potential (TRP) channels.[19]

It is important to emphasize that these are general activities of the compound class, and specific studies on this compound are required to determine its unique biological profile.

Visualizations

Experimental Workflow for Synthesis and Analysis of this compound

Caption: A generalized workflow for the synthesis, purification, and analysis of this compound.

Potential Biological Activities of Bicyclic Monoterpenoids

Caption: Logical diagram of potential biological activities associated with bicyclic monoterpenoids.

Conclusion

This compound is a bicyclic monoterpenoid with well-defined physical and chemical properties. While its synthesis can be readily achieved through established methods like the Grignard reaction, a significant knowledge gap exists regarding its specific biological activities and mechanisms of action. The information provided in this guide on its characteristics and potential experimental approaches serves as a valuable resource for researchers interested in exploring this and other related terpene compounds. Further investigation into the pharmacological profile of this compound is warranted to uncover its potential applications in drug discovery and development.

References

- 1. 2-Ethyl-1,3,3-trimethylbicyclo(2.2.1)heptan-2-ol | C12H22O | CID 106997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound 2-Ethyl-1,3,3-trimethyl-2-norbornanol (FDB009411) - FooDB [foodb.ca]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. datapdf.com [datapdf.com]

- 6. Grignard Reaction [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. US2483246A - Separation of primary, secondary, and tertiary alcohols by azeotropic distillation - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. HS-SPME-GC/MS Analysis of Terpenes in Hops & Cannabis [sigmaaldrich.com]

- 12. azolifesciences.com [azolifesciences.com]

- 13. researchgate.net [researchgate.net]

- 14. One-Column Template - Vaughan Memorial Library [scholar.acadiau.ca]

- 15. ssi.shimadzu.com [ssi.shimadzu.com]

- 16. HS-SPME-GC/MS Analysis of Terpenes in Hops & Cannabis [sigmaaldrich.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. m.youtube.com [m.youtube.com]

- 19. Oxygen-containing bicyclic monoterpenes. 1H, 13C and 17O NMR Spectroscopic and X-ray diffraction studies of seven oxidation products of (+)-3-carene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 20. BICYCLO[4.3.0]NONA-3,6(1)-DIENE(7603-37-4) 1H NMR spectrum [chemicalbook.com]

- 21. hmdb.ca [hmdb.ca]

- 22. rsc.org [rsc.org]

- 23. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 24. spectroscopyonline.com [spectroscopyonline.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. spectroscopyonline.com [spectroscopyonline.com]

- 27. orgchemboulder.com [orgchemboulder.com]

- 28. researchgate.net [researchgate.net]

- 29. masterorganicchemistry.com [masterorganicchemistry.com]

- 30. organicchemistrytutor.com [organicchemistrytutor.com]

2-Ethylfenchol: A Technical Guide to Laboratory Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling protocols for 2-Ethylfenchol in a laboratory setting. The information is compiled from various safety data sheets and chemical suppliers to ensure a comprehensive understanding of the potential hazards and the necessary precautions.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling. These properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 18368-91-7 | [1][2] |

| Molecular Formula | C₁₂H₂₂O | [1][2] |

| Molecular Weight | 182.30 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Earthy, camphor-like | [4] |

| Boiling Point | 105 °C at 15 mmHg | [2][3] |

| Flash Point | 88 °C (190.4 °F) - closed cup | [2][5] |

| Density | 0.956 g/mL at 25 °C | [2] |

| Specific Gravity | 0.946 to 0.967 at 25 °C | [3] |

| Refractive Index | 1.470 to 1.491 at 20 °C | [3] |

| Solubility | Soluble in ethanol, propylene (B89431) glycol, and most fixed oils. Insoluble in water. | [4] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a combustible liquid.

While no other major hazards are listed, it is crucial to handle this chemical with care, as with any laboratory reagent.[3][6]

Safe Handling and Storage

Adherence to proper handling and storage procedures is paramount to ensure a safe laboratory environment.

Handling

-

Handle in a well-ventilated area to minimize inhalation of vapors.[7]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][7]

-

Avoid contact with skin and eyes.[1]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[3][6][7]

-

Use non-sparking tools and take precautionary measures against static discharge.[1][8]

-

Wash hands thoroughly after handling.[7]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][6][7]

-

Keep away from incompatible materials such as strong oxidizing agents.[8]

Personal Protective Equipment (PPE)

The selection and use of appropriate PPE is a critical line of defense against chemical exposure.

First Aid Measures

In the event of accidental exposure, prompt and appropriate first aid is crucial.

Firefighting and Accidental Release Measures

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Specific Hazards: As a combustible liquid, vapors may form explosive mixtures with air.[8] Containers may explode when heated.[8]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[1][8]

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

-

Personal Precautions: Evacuate personnel to a safe area.[1] Avoid breathing vapors, mist, or gas.[1]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[1] Do not let the product enter drains.[1]

-

Methods for Cleaning Up: Absorb with an inert material (e.g., dry sand, earth) and place in a suitable, closed container for disposal.[1][8]

Toxicological Information and Experimental Protocols

Specific toxicological studies for this compound, such as oral, dermal, and inhalation toxicity, have not been determined.[3][6] However, as a fragrance ingredient, its safety is evaluated by organizations like the Research Institute for Fragrance Materials (RIFM).[9] In the absence of specific data for this compound, this section outlines the standard methodologies that would be employed for its toxicological assessment, based on the Organization for Economic Co-operation and Development (OECD) guidelines for the testing of chemicals.[6]

Acute Oral Toxicity - OECD Test Guideline 425

This test is designed to determine the median lethal dose (LD50) of a substance when administered orally.

-

Principle: A stepwise procedure is used where a single animal is dosed at a time. The outcome of the previous animal (survival or death) determines the dose for the next animal. The test uses a minimal number of animals to obtain a statistically significant result.

-

Methodology:

-

Animal Model: Typically, female rats are used. Animals are fasted before dosing.[10]

-

Dose Administration: The test substance is administered in a single dose by gavage.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[11] Body weight is recorded at specified intervals.[11]

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.

-

Acute Dermal Toxicity - OECD Test Guideline 402

This method assesses the potential for a substance to cause adverse effects upon a single dermal application.

-

Principle: The test substance is applied to the skin of several groups of experimental animals, with one dose level per group.

-

Methodology:

-

Animal Model: Adult rats, rabbits, or guinea pigs are typically used. The fur is clipped from the dorsal area of the trunk 24 hours before the test.[12]

-

Dose Application: The substance is applied uniformly over an area of at least 10% of the body surface. The area is covered with a porous gauze dressing for 24 hours.[12]

-

Observation: Animals are observed for mortality and signs of toxicity for 14 days.[12] Skin irritation at the site of application is also evaluated.

-

Data Analysis: The dermal LD50 is determined.

-

Acute Inhalation Toxicity - OECD Test Guideline 403

This guideline describes the procedures for evaluating the toxicity of a substance when inhaled.

-

Principle: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only exposure chamber for a defined period.

-

Methodology:

-

Animal Model: Rats are the preferred species.

-

Exposure: Animals are exposed for a standard duration (typically 4 hours). The concentration of the test substance is monitored throughout the exposure period.

-

Observation: Animals are observed for mortality and clinical signs of toxicity during and after exposure for up to 14 days.

-

Data Analysis: The median lethal concentration (LC50) is determined.

-

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations.[3][6] It is recommended to use a licensed chemical waste disposal company.[1] Do not dispose of it into the sewer system.[1]

Conclusion

While this compound is classified only as a combustible liquid, it is imperative that researchers, scientists, and drug development professionals adhere to the safety and handling guidelines outlined in this document. A thorough understanding of its properties, the consistent use of personal protective equipment, and preparedness for emergencies are essential for maintaining a safe laboratory environment. In the absence of specific toxicological data, a cautious approach based on standardized testing protocols is warranted.

References

- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 2. OECD Chemical Testing Guidelines 2025 Updated [auxilife.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. The safety assessment of fragrance materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. sicherheitsbewerter.info [sicherheitsbewerter.info]

- 9. rifm.org [rifm.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. :: Environmental Analysis Health and Toxicology [eaht.org]

- 12. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

discovery and history of 2-Ethylfenchol

An In-depth Technical Guide to the Discovery and History of 2-Ethylfenchol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a synthetic bicyclic tertiary alcohol, is a significant aroma chemical prized for its characteristic earthy, camphoraceous, and woody scent profile. This document provides a comprehensive overview of the discovery, history, and chemical properties of this compound. It includes a historical timeline of its scientific exploration, detailed summaries of its physicochemical and organoleptic properties, and a thorough examination of its synthesis, including experimental protocols. Additionally, a proposed pathway for its olfactory perception is illustrated to provide context for its primary application in the fragrance and flavor industries. This guide is intended to be a core technical resource for professionals in chemical research, fragrance science, and drug development who may encounter or utilize this unique molecule.

Introduction

This compound (IUPAC name: 2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol) is a synthetic fragrance and flavor ingredient valued for its potent and diffusive earthy aroma.[1][2] Unlike many aroma chemicals derived from natural sources, this compound is a product of chemical synthesis, which allows for consistent quality and supply. Its complex scent profile, with notes of damp soil, patchouli, and camphor, makes it a valuable component in a variety of commercial products, including perfumes, personal care items, and as a flavoring agent.[1][2] This guide delves into the scientific journey of this compound, from its initial description in scientific literature to the elucidation of its stereochemistry and synthesis.

History and Discovery

The earliest known scientific mention of this compound in the context of its olfactory properties dates back to a 1978 paper by Polak, Trotier, and Baliguet titled "Odor similarities in structurally related odorants." In this study, "exo-2-ethyl-fenchol" was noted for its distinct "earthy" odor quality, similar to that of geosmin, a compound known for the characteristic scent of rain on dry soil.

Subsequent research in the early 1990s further clarified the understanding of this compound's structure and synthesis. A 1990 paper by Gosselin, Joulain, Laurin, and Rouessac, and a 1992 paper by Finato, Lorenzi, and Pelosi, were pivotal in establishing that the reaction of fenchone (B1672492) with organometallic reagents such as ethyllithium (B1215237) or ethylmagnesium bromide predominantly yields the endo isomer of this compound, not the exo isomer as initially presumed. This stereoselectivity is a key aspect of its synthesis.

Timeline of Key Developments:

-

1978: Polak, Trotier, and Baliguet describe the "earthy" odor of "exo-2-ethyl-fenchol."

-

1990: Gosselin et al. demonstrate that the synthesis from fenchone using organometallic reagents predominantly produces the endo-alcohol.

-

1992: Finato et al. further investigate the synthesis of earthy odorants, including this compound, contributing to the understanding of its structure-odor relationship.

Chemical and Physical Properties

This compound is a combustible liquid with a complex organoleptic profile. Its key properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol |

| Synonyms | Ethylfenchol, Terrasol |

| CAS Number | 18368-91-7 |

| Molecular Formula | C₁₂H₂₂O |

| Molecular Weight | 182.30 g/mol |

| FEMA Number | 3491 |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 105 °C at 15 mmHg |

| Density | 0.956 g/mL at 25 °C |

| Flash Point | 88 °C (190.4 °F) - closed cup[3] |

| Refractive Index | 1.482 at 20 °C |

| Solubility | Soluble in alcohol and oils; insoluble in water |

Table 3: Organoleptic Properties

| Property | Description |

| Odor | Earthy, camphoraceous, woody, with patchouli and damp soil notes.[1][2] |

| Taste | At 10 ppm: camphor-like, cooling, with citrus and fresh notes. |

| Flavor Use | Adds earthy notes to root vegetable, mushroom, and pepper flavors; provides naturalness to lime flavors.[1] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic addition of an ethyl group to the carbonyl carbon of fenchone. The use of Grignard reagents or organolithium compounds is common. The following protocol is a representative example based on the literature.

Reaction: Fenchone + Ethylmagnesium Bromide → this compound

Materials:

-

Fenchone

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for Grignard reaction (three-neck flask, dropping funnel, condenser)

Procedure:

-

Preparation of Ethylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried three-neck flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, place magnesium turnings.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

Add a few drops of ethyl bromide to initiate the reaction. The reaction is indicated by the formation of bubbles and a cloudy appearance.

-

Once the reaction has started, add the remaining ethyl bromide, dissolved in anhydrous diethyl ether, dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Fenchone:

-

Dissolve fenchone in anhydrous diethyl ether and add it to the dropping funnel.

-

Cool the Grignard reagent solution in an ice bath.

-

Add the fenchone solution dropwise to the stirred Grignard reagent.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the ether layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

-

Mandatory Visualizations

Diagram 1: Synthesis Workflow of this compound

Caption: A flowchart illustrating the key stages in the synthesis of this compound via the Grignard reaction.

Diagram 2: Proposed Olfactory Perception Pathway for this compound

References

2-Ethylfenchol: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Whitepaper on the Synthetic Flavoring Agent

Abstract

2-Ethylfenchol, systematically known as 2-ethyl-1,3,3-trimethyl-2-norbornanol, is a synthetic flavoring substance valued for its distinct earthy, camphoraceous, and woody aroma and taste profile. It is utilized in the food and fragrance industries to impart or enhance these specific sensory characteristics in a variety of products. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed hypothetical synthesis protocol, analytical characterization methods, sensory evaluation, and a discussion of its presumed metabolic pathways and safety. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this synthetic flavoring agent.

Introduction

This compound is a bicyclic monoterpenoid tertiary alcohol. Its unique organoleptic properties make it a valuable ingredient in the formulation of complex flavor and fragrance profiles. Classified under FEMA number 3491 and JECFA number 440, it has been evaluated for safety by international regulatory bodies.[1][2][3] This guide will delve into the technical aspects of this compound, providing detailed methodologies and data to support its application in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and analytical characterization.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 2-ethyl-1,3,3-trimethyl-2-norbornanol | [1][3][4] |

| Synonyms | This compound, Terrasol | [1] |

| CAS Number | 18368-91-7 | [3][4] |

| FEMA Number | 3491 | [1][3][4] |

| JECFA Number | 440 | [1][4][5] |

| Molecular Formula | C₁₂H₂₂O | [4] |

| Molecular Weight | 182.31 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor | Earthy, camphoraceous, woody, with hints of patchouli | [4] |

| Taste | Earthy, cooling, with citrus and fresh notes at 10 ppm | |

| Boiling Point | 232 °C at 760 mmHg | [4] |

| Density | 0.946 - 0.967 g/mL at 25 °C | [4] |

| Refractive Index | 1.470 - 1.491 at 20 °C | [4] |

| Solubility | Soluble in alcohol, propylene (B89431) glycol, and most fixed oils; insoluble in water. | [4] |

Experimental Protocols

This section provides detailed hypothetical methodologies for the synthesis, purification, and analytical characterization of this compound, based on established organic chemistry principles and analytical techniques for similar compounds.

Synthesis of this compound via Grignard Reaction

The most plausible synthetic route to this compound is the Grignard reaction between fenchone (B1672492) and an ethyl magnesium halide (e.g., ethyl magnesium bromide). This reaction is a classic method for the formation of tertiary alcohols.

3.1.1. Materials and Reagents

-

(-)-Fenchone (98% purity)

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate (B86663)

-

Iodine crystal (for initiation)

3.1.2. Procedure

-

Preparation of the Grignard Reagent (Ethyl Magnesium Bromide):

-

All glassware must be flame-dried under a nitrogen atmosphere to ensure anhydrous conditions.

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to the flask.

-

In the dropping funnel, prepare a solution of ethyl bromide in anhydrous diethyl ether.

-

Add a small portion of the ethyl bromide solution to the magnesium turnings. The reaction should initiate, indicated by a color change and gentle refluxing of the ether. If the reaction does not start, gentle warming may be applied.

-

Once the reaction has initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Fenchone:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Dissolve (-)-Fenchone in anhydrous diethyl ether and add this solution to the dropping funnel.

-

Add the fenchone solution dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath.

-

Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

-

Caption: Synthesis of this compound via Grignard Reaction.

Analytical Characterization

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the identification and purity assessment of volatile compounds like this compound.

Table 2: Hypothetical GC-MS Parameters for this compound Analysis

| Parameter | Value |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Mass Spectrometer | Agilent 5977A or equivalent |

| Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Oven Program | Initial temperature 60 °C, hold for 2 min, ramp at 5 °C/min to 240 °C, hold for 5 min |

| MS Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Features:

-

Signals corresponding to the ethyl group (a triplet and a quartet).

-

Multiple singlet signals for the three methyl groups on the norbornane (B1196662) ring system.

-

Complex multiplets for the methylene (B1212753) and methine protons of the bicyclic ring.

-

A singlet for the hydroxyl proton, which may be broad and its chemical shift dependent on concentration and solvent.

Expected ¹³C NMR Features:

-

A quaternary carbon signal for the carbon bearing the hydroxyl and ethyl groups.

-

Signals for the two carbons of the ethyl group.

-

Signals for the three methyl carbons.

-

Multiple signals for the carbons of the norbornane ring system.

Sensory Evaluation

Sensory analysis is critical to confirm the characteristic flavor profile of this compound.

3.3.1. Panel and Sample Preparation

-

A trained sensory panel of 8-12 individuals, experienced in the evaluation of earthy and camphoraceous notes, should be used.

-

Samples of this compound are prepared in a neutral solvent (e.g., 1% in dipropylene glycol or 10 ppm in water) to assess aroma and taste, respectively.

3.3.2. Evaluation Procedure

-

Aroma is evaluated by dipping a standard smelling strip into the solution and assessing the odor profile over time.

-

Taste is evaluated by the sip-and-spit method with appropriate palate cleansing between samples.

-

Panelists rate the intensity of key flavor descriptors (e.g., earthy, camphoraceous, woody, musty, cooling) on a structured scale (e.g., a 15-point scale).

Caption: Sensory Evaluation Workflow for this compound.

Metabolism and Toxicological Safety

Presumed Metabolic Pathways

Specific metabolic studies on this compound are not extensively published. However, as a bicyclic monoterpenoid alcohol, its metabolism is expected to follow pathways established for similar compounds like camphor (B46023) and borneol.[6] The primary routes of metabolism are likely to involve Phase I and Phase II biotransformations in the liver.

Phase I Metabolism:

-

Oxidation: The ethyl group or the methyl groups on the norbornane ring may undergo hydroxylation mediated by cytochrome P450 enzymes. The tertiary alcohol group itself is less prone to oxidation.

Phase II Metabolism:

-

Glucuronidation: The hydroxyl group of this compound or its oxidized metabolites is expected to be a primary site for conjugation with glucuronic acid, forming water-soluble glucuronides that can be readily excreted.

-

Sulfation: Conjugation with sulfate is another possible Phase II pathway for the hydroxyl group.

Caption: Presumed Metabolic Pathway of this compound.

Toxicological Evaluation and Safety

This compound has been evaluated by the European Food Safety Authority (EFSA) as part of Flavouring Group Evaluation 18 (FGE.18).[7] In this evaluation, which covers aliphatic, alicyclic, and aromatic tertiary alcohols and their esters, this compound was not found to raise safety concerns at the estimated levels of dietary intake. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this compound and found no safety concern at current levels of intake when used as a flavoring agent.[1] The available toxicological data suggests that this compound is of low acute toxicity and is not genotoxic.

Conclusion

This compound is a well-characterized synthetic flavoring agent with a distinctive and valuable sensory profile. Its synthesis can be reliably achieved through standard organic chemistry techniques, and its purity and identity can be confirmed using modern analytical methods. Based on evaluations by major international regulatory bodies and knowledge of the metabolism of similar terpenoid compounds, this compound is considered safe for its intended use in food and fragrances at the current levels of intake. This technical guide provides a solid foundation of information for researchers and professionals working with this important flavoring substance.

References

- 1. JECFA Evaluations-2-ETHYL-1,3,3-TRIMETHYL-2-NORBORNANOL- [inchem.org]

- 2. femaflavor.org [femaflavor.org]

- 3. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 4. Food safety and quality: details-fr [fao.org]

- 5. WHO | JECFA [apps.who.int]

- 6. academic.oup.com [academic.oup.com]

- 7. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

Unveiling the Potential: A Technical Guide to the Biological Activity of 2-Ethylfenchol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylfenchol, a synthetic tertiary alcohol, is a molecule of interest primarily recognized for its distinct sensory characteristics.[1] Chemically designated as 2-ethyl-1,3,3-trimethyl-2-norbornanol, it is a derivative of fenchol (B156177), a bicyclic monoterpenoid.[2][3] While extensively utilized in the flavor and fragrance industries for its earthy, camphor-like aroma and taste, its broader biological activities remain largely unexplored.[2][4][5] This technical guide provides a comprehensive overview of the current knowledge on this compound, including its physicochemical properties and a discussion of the potential biological activities inferred from its parent compound, fenchol, and related derivatives. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting potential avenues for future investigation.

Physicochemical Properties of this compound

A clear, colorless to pale yellow liquid, this compound possesses defined physical and chemical characteristics that are crucial for its application and for designing experimental studies.[4] These properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂O | [2] |

| Molecular Weight | 182.30 g/mol | |

| CAS Number | 18368-91-7 | [2] |

| Appearance | Colorless to pale yellow clear liquid | [4] |

| Boiling Point | 105 °C at 15 mmHg | [1][2] |

| Density | 0.956 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.482 | [1][2] |

| Flash Point | 192 °F (88.89 °C) | [4] |

| Solubility | Soluble in ethanol, propylene (B89431) glycol, and most fixed oils; Insoluble in water. | [2] |

| Optical Activity | [α]20/D -12°, c = 1.5 in ethanol | [1] |

Organoleptic Profile

The sensory characteristics of this compound are its most well-documented attributes, leading to its use as a flavoring agent and fragrance.[2][5]

| Profile | Description |

| Odor | Earthy, camphor-like, with cooling, citrus, lime-like, and fruity blueberry nuances.[2][4] It is also described as having diffusive ambery and patchouli undertones.[4] |

| Taste | At 10 ppm, it exhibits a camphor-like cooling, citrus, and fresh taste.[1][2] |

Synthesis of this compound

The synthesis of this compound is a key process for its commercial availability. A common laboratory and industrial preparation involves the Grignard reaction, starting from (-)-Fenchone and Bromoethane.

Potential Biological Activities: An Extrapolation from Fenchol and its Derivatives

Direct research into the pharmacological activities of this compound is currently limited. However, the biological activities of its parent compound, fenchol, and other derivatives suggest promising areas for future investigation. Fenchol itself is a component of various essential oils and is used in traditional medicine.[6]

Potential Research Areas for this compound

The structural similarity of this compound to other biologically active terpenoids suggests several potential avenues for research. The following diagram outlines a logical workflow for investigating these potential activities.

Antimicrobial and Insecticidal Properties

Fenchol and its esters have been investigated for their insecticidal and antimicrobial properties.[6] For instance, natural Tschimganin, a terpenoid ester compound for which fenchol can be a starting material in analog synthesis, exhibits good insecticidal, anti-tumor, and broad-spectrum antibacterial activities.[6] This suggests that this compound could be a candidate for similar screening assays.

Anti-inflammatory and Antioxidant Effects